Ricasetron
Overview
Description
Ricasetron, also known as BRL-46470, is a compound that acts as a selective antagonist at the serotonin 5-HT3 receptor. It has been studied for its antiemetic effects, which are similar to other 5-HT3 antagonists, and for its anxiolytic effects, which are significantly stronger than other related drugs. Despite its promising properties, this compound has never been developed for medical use .
Preparation Methods
The synthesis of Ricasetron involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Azabicyclo Group: The azabicyclo group is introduced through a series of substitution reactions.
Final Coupling: The final step involves coupling the indole derivative with the azabicyclo group under specific reaction conditions to form this compound.
Chemical Reactions Analysis
Ricasetron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ricasetron has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: this compound is used as a model compound to study the behavior of 5-HT3 receptor antagonists.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes.
Medicine: this compound has been studied for its potential use as an antiemetic and anxiolytic agent. It has shown promising results in preclinical studies but has not been developed for clinical use.
Mechanism of Action
Ricasetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is involved in the transmission of signals in the central and peripheral nervous systems. By blocking this receptor, this compound can prevent the effects of serotonin, such as nausea and anxiety. The molecular targets and pathways involved include the 5-HT3 receptor and associated signaling pathways .
Comparison with Similar Compounds
Ricasetron is unique among 5-HT3 receptor antagonists due to its high potency and selectivity. Similar compounds include:
- Zatosetron
- Bemesetron
- Tropanserin
- Tropisetron
- Granisetron
Compared to these compounds, this compound has shown stronger anxiolytic effects and fewer side effects. it has not been developed for medical use, unlike some of the other compounds listed .
Biological Activity
Ricasetron, also known as BRL-46470, is a selective antagonist of the serotonin 5-HT3 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antiemetics and anxiolytics. Unlike traditional benzodiazepines, this compound exhibits anxiolytic effects with fewer side effects, making it a candidate for further research and development.
This compound functions primarily as a 5-HT3 receptor antagonist , which plays a crucial role in modulating serotonin signaling in the central nervous system (CNS). By blocking these receptors, this compound can effectively reduce nausea and vomiting associated with chemotherapy and other medical treatments. Additionally, its action on the 5-HT3 receptors has implications for anxiety reduction.
Pharmacological Profile
- Chemical Structure : C₁₉H₂₇N₃O
- Molar Mass : 313.445 g·mol⁻¹
- Selectivity : Highly selective for 5-HT3 receptors with a binding affinity (K_i) of approximately 6.16 nM .
Comparative Efficacy
This compound has been compared to other 5-HT3 antagonists such as ondansetron and granisetron. The following table summarizes key biological activities:
Compound | K_i (nM) | Primary Use | Anxiolytic Effect | Side Effects |
---|---|---|---|---|
This compound | 6.16 | Antiemetic, Anxiolytic | Stronger | Fewer than benzodiazepines |
Ondansetron | 0.1 | Antiemetic | Moderate | Commonly mild |
Granisetron | N/A | Antiemetic | Low | Commonly mild |
Case Studies and Research Findings
- Antiemetic Activity : In clinical studies, this compound demonstrated significant efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). It was found to be effective at lower doses compared to other antagonists, suggesting a potentially better safety profile .
- Anxiolytic Effects : A study indicated that this compound showed superior anxiolytic effects in animal models compared to traditional benzodiazepines, with reduced side effects such as sedation and dependency . This suggests its potential utility in treating anxiety disorders without the common drawbacks associated with benzodiazepines.
- Neurophysiological Impact : Research has shown that this compound can modulate hippocampal plasticity by enhancing long-term potentiation (LTP), which is critical for learning and memory processes. This effect is associated with its antagonistic action on the 5-HT3 receptors .
- Dyskinetic Behavior Reduction : In models of Parkinson's disease, this compound has been observed to reduce dyskinetic behaviors, indicating its broader implications in neuropsychiatric conditions beyond nausea and anxiety .
Properties
IUPAC Name |
3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)/t13?,14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWRFDRNAKTDD-GOOCMWNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028553 | |
Record name | 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117086-68-7 | |
Record name | Ricasetron [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117086687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RICASETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R92JB88O88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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